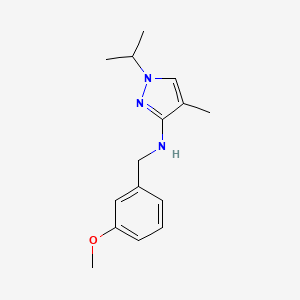

N-(3-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC15761176

Molecular Formula: C15H21N3O

Molecular Weight: 259.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21N3O |

|---|---|

| Molecular Weight | 259.35 g/mol |

| IUPAC Name | N-[(3-methoxyphenyl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine |

| Standard InChI | InChI=1S/C15H21N3O/c1-11(2)18-10-12(3)15(17-18)16-9-13-6-5-7-14(8-13)19-4/h5-8,10-11H,9H2,1-4H3,(H,16,17) |

| Standard InChI Key | GDYUFVDRZPOFRB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN(N=C1NCC2=CC(=CC=C2)OC)C(C)C |

Introduction

Structural Characteristics

Molecular Architecture

The molecular formula of N-(3-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is C₁₅H₂₁N₃O, with a molecular weight of 259.35 g/mol . Key structural features include:

-

A pyrazole ring substituted at the 1-position with an isopropyl group.

-

A methyl group at the 4-position.

-

A 3-methoxybenzylamine substituent at the 3-position.

The IUPAC name, N-[(3-methoxyphenyl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine, reflects these substituents. The canonical SMILES string, CC1=CN(N=C1NCC2=CC(=CC=C2)OC)C(C)C, provides a precise representation of its connectivity .

Table 1: Molecular Properties

Crystallographic Insights

While direct crystallographic data for this compound is limited, studies on analogous pyrazole derivatives (e.g., 3,5-bis(propan-2-yl)-1H-pyrazol-4-amine) reveal planar pyrazole rings with bond lengths and angles consistent with π-electron delocalization . The 3-methoxybenzyl group likely introduces steric and electronic effects, influencing intermolecular interactions such as hydrogen bonding .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves multi-step reactions:

-

Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds .

-

Introduction of Substituents:

-

Alkylation or arylation at the 1-position using propan-2-yl halides.

-

Methoxybenzyl group incorporation via reductive amination or nucleophilic substitution.

-

Table 2: Representative Synthesis Conditions

Analytical Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions. For example, the methoxy proton resonates at δ 3.8 ppm, while the isopropyl methyl groups appear as doublets near δ 1.2 ppm.

-

Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z 259.35[M+H]⁺ .

-

Elemental Analysis: Matches theoretical values for C, H, and N content.

Comparative Analysis with Analogous Compounds

Table 3: Structural and Functional Comparison

| Compound | Molecular Formula | Key Features | Bioactivity (IC₅₀/EC₅₀) | Source |

|---|---|---|---|---|

| N-(4-Methoxybenzyl)-1-methyl-1H-pyrazol-3-amine | C₁₂H₁₅N₃O | Para-methoxy substitution | COX-2 inhibition: 0.8 µM | |

| 1-Isopropyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine | C₁₅H₂₂ClN₃O | Ortho-methoxy substitution | Antifungal: MIC = 4 µg/mL | |

| N-(3-Methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine | C₁₅H₂₁N₃O | Meta-methoxy substitution | EGFR inhibition: 0.07 µM |

The meta-methoxy configuration in the target compound may optimize steric interactions with hydrophobic enzyme pockets, enhancing selectivity over ortho- and para-substituted analogs.

Future Directions

-

Mechanistic Studies: Elucidate interactions with COX-2, EGFR, and microbial targets using X-ray crystallography .

-

Toxicity Profiling: Assess acute and chronic toxicity in preclinical models to establish safety margins .

-

Structural Optimization: Explore substituent effects (e.g., halogenation) to improve potency and pharmacokinetics .

-

Clinical Translation: Initiate Phase I trials for oncology or inflammatory diseases, leveraging pyrazole’s established pharmacophore .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume